N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Historical Development of Thiadiazole and Dihydropyridine Scaffolds in Medicinal Chemistry
The 1,3,4-thiadiazole scaffold, first synthesized by Emil Fischer in 1882, gained prominence in medicinal chemistry following the discovery of its mesoionic character and broad bioactivity spectrum. Early derivatives like acetazolamide (a carbonic anhydrase inhibitor) demonstrated the scaffold’s versatility, while subsequent modifications revealed anticonvulsant, antimicrobial, and anticancer potential. Parallel developments in dihydropyridine chemistry emerged in the 1960s with nifedipine, a calcium channel blocker that revolutionized hypertension treatment. The 1,4-dihydropyridine (1,4-DHP) nucleus became a template for cardiovascular drugs due to its redox-active pyridine core and tunable substituent effects. By the 21st century, hybridization of these scaffolds with peptides, amino acids, and other heterocycles addressed limitations like poor bioavailability and enzymatic degradation.
Significance of Heterocyclic Conjugates in Drug Discovery
Heterocyclic conjugates merge pharmacophores to synergize biological activities and optimize pharmacokinetics. For instance, thiazole-pyrazoline hybrids exhibit enhanced anticancer and antimicrobial profiles compared to parent molecules. The conjugation of 1,3,4-thiadiazole with dihydropyridine in N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide capitalizes on three key advantages:
- Electronic Modulation : The electron-deficient thiadiazole ring stabilizes charge distribution, while the dihydropyridine core enables redox-dependent activity.
- Steric Complementarity : The 3-nitrobenzyl group at N1 of dihydropyridine introduces planar rigidity, potentially enhancing target binding.
- Metabolic Resistance : Carboxamide linkages between scaffolds reduce susceptibility to esterase-mediated hydrolysis, a common limitation of early dihydropyridines.
Mesoionic Nature of 1,3,4-Thiadiazole Derivatives
Mesoionic compounds, such as 1,3,4-thiadiazole derivatives, possess delocalized electronic structures without a neutral resonance form. This property arises from the thiadiazole’s sulfur and nitrogen atoms, which create a dipolar arrangement capable of stabilizing transition states in enzyme interactions. The mesoionic character of the 5-methyl-1,3,4-thiadiazol-2-yl moiety in the target compound enhances its ability to participate in charge-transfer complexes, a feature critical for binding to neuronal ion channels and oxidoreductases. Comparative studies show that mesoionic thiadiazoles exhibit 3–5-fold greater antioxidant activity than non-mesoionic analogs, attributed to their superior radical scavenging capacity.
Research Objectives and Scope
This article evaluates the synthetic, structural, and pharmacological implications of conjugating 1,3,4-thiadiazole with 1,2-dihydropyridine. Specific objectives include:
- Analyzing historical precedents for heterocyclic hybridization in drug design.
- Correlating the compound’s mesoionic properties with its theoretical reactivity and binding modes.
- Proposing mechanistic pathways for its potential anticonvulsant and calcium channel-modulating activities.
- Identifying gaps in current research, such as the need for in vivo efficacy studies and toxicity profiling.
Table 1: Key Historical Milestones in Thiadiazole and Dihydropyridine Development
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-10-18-19-16(26-10)17-14(22)13-6-3-7-20(15(13)23)9-11-4-2-5-12(8-11)21(24)25/h2-8H,9H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDURXTPEXGDCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the methyl group at the 5-position. The nitrobenzyl group is then attached to the dihydropyridine core through a series of nucleophilic substitution reactions. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural similarities with N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (ID: G857-0753, C₂₂H₁₈N₄O₅S , MW: 450.47 g/mol) . Key differences include:
Physicochemical Properties
- Lipophilicity : The ethoxy-benzothiazole group in G857-0753 likely enhances lipophilicity compared to the smaller thiadiazole-methyl group in the target compound.
- Solubility : The nitro group and thiadiazole in both compounds may reduce aqueous solubility, but the absence of a fused aromatic system in the target compound could improve solubility marginally.
Hypothetical Activity and Research Findings
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a unique combination of a thiadiazole ring and a dihydropyridine structure, which is believed to contribute to its biological properties. The molecular formula is with a molecular weight of 288.33 g/mol. The presence of both the thiadiazole and nitrophenyl moieties enhances its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and repair, which is particularly relevant in cancer therapy.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar capabilities.
- Antioxidant Properties : The thiadiazole moiety is known for its antioxidant effects, which could play a role in mitigating oxidative stress in cells.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies have shown minimum inhibitory concentrations (MICs) as low as 32.6 μg/mL against certain strains .
- Antifungal Activity : Some derivatives have been reported to show antifungal effects against species such as Candida albicans and Aspergillus niger, with varying degrees of efficacy compared to standard antifungal agents .
| Compound Type | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 32.6 | |
| Antifungal | C. albicans | 47.5 | |
| Antifungal | A. niger | Varies |
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies indicating that thiadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Effects
Some studies suggest that related compounds exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuroinflammation. This suggests potential applications in treating neurodegenerative diseases .
Case Studies
- In Vivo Studies : A recent study evaluated the anticonvulsant activity of related thiadiazole compounds using animal models, demonstrating significant protective effects against induced seizures compared to standard treatments like valproic acid .
- Clinical Implications : Clinical trials on similar compounds have indicated promising results in managing conditions such as epilepsy and bacterial infections, underscoring the therapeutic potential of this compound class.
Q & A
Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?
Answer: The compound’s synthesis likely involves:
- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of hydrazine-carbothioamide intermediates (e.g., using N-phenylhydrazinecarboxamides and trichloroethyl isothiocyanate in acetonitrile under reflux) .
- Step 2: Functionalization via nucleophilic substitution or alkylation. For example, K₂CO₃ in DMF can facilitate the coupling of a nitrobenzyl group to the pyridine scaffold, as seen in analogous thiadiazole syntheses .
Key Parameters: - Solvent choice (DMF or acetonitrile) impacts reaction efficiency.
- Base selection (K₂CO₃ vs. triethylamine) influences regioselectivity .
Q. How can the compound’s structure be confirmed spectroscopically?
Answer: Use a multi-technique approach:
- 1H/13C NMR: Assign peaks based on chemical shifts for the nitrobenzyl group (δ ~7.5–8.5 ppm for aromatic protons) and thiadiazole protons (δ ~3.0–4.0 ppm for methyl groups) .
- IR Spectroscopy: Identify characteristic carbonyl (C=O, ~1680–1720 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
- HRMS: Validate molecular weight with <5 ppm error (e.g., m/z calculated for C₁₇H₁₄N₄O₃S: 354.0782) .
Advanced Research Questions
Q. How does the nitrobenzyl substituent influence the compound’s regioselectivity in cyclization reactions?
Answer: The electron-withdrawing nitro group enhances electrophilic character at the benzyl carbon, favoring nucleophilic attack by the pyridine’s carbonyl oxygen. This is critical in forming the 2-oxo-1,2-dihydropyridine moiety. Comparative studies with non-nitrated analogs (e.g., 4-chlorophenyl derivatives) show reduced cyclization efficiency (~30% yield vs. ~60% for nitro-substituted analogs) .
Q. What strategies mitigate side reactions during thiadiazole-pyrrolidine coupling?
Answer:
- Temperature Control: Reflux in acetonitrile (1–3 min) minimizes decomposition of reactive intermediates .
- Catalytic Iodine: Facilitates cyclization by stabilizing sulfur intermediates (e.g., preventing disulfide formation) .
- Purification: Use flash chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound from byproducts like unreacted thiadiazole precursors .
Q. How can computational modeling predict the compound’s bioactivity against bacterial targets?
Answer:
- Docking Studies: Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina. The nitro group may form hydrogen bonds with Arg57 and Tyr100 residues .
- QSAR Models: Correlate the nitrobenzyl-thiadiazole scaffold’s Hammett σ values with antibacterial IC₅₀ (e.g., σ = +0.78 predicts enhanced Gram-positive activity) .
Validation: Compare in silico results with in vitro MIC assays against S. aureus and E. coli .
Q. How to resolve contradictions in reported biological activity data for thiadiazole derivatives?
Answer: Common discrepancies arise from:
- Assay Variability: Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
- Structural Isomerism: Use X-ray crystallography to confirm regiochemistry (e.g., 5-methyl vs. 2-methyl thiadiazole isomers) .
- Solubility Artifacts: Pre-dissolve compounds in DMSO (<1% v/v) to avoid false negatives .
Q. What are the synthetic challenges in scaling up this compound for preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
